molecular formula C16H14ClNO3 B5782710 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide

Cat. No. B5782710
M. Wt: 303.74 g/mol
InChI Key: AMWQABCIKKXGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the family of benzodioxole derivatives. It is commonly referred to as BMD-104, and it has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

BMD-104 has been found to have potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of BMD-104 is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of inflammatory mediators. BMD-104 also appears to modulate the activity of ion channels and receptors in the nervous system, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
BMD-104 has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anti-tumor effects in various cancer cell lines. In addition, BMD-104 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMD-104 for lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of BMD-104 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.

Future Directions

There are several future directions for research on BMD-104. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent. More research is needed to determine its effectiveness in various cancer models. Finally, further studies are needed to fully elucidate the mechanism of action of BMD-104, which will help to guide future research on its potential therapeutic applications.
In conclusion, BMD-104 is a promising compound with potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized to ensure high yields and purity, and it has been found to have anti-inflammatory, analgesic, and anti-cancer properties. While its mechanism of action is not fully understood, further research is needed to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of BMD-104 involves the reaction of 4-chlorobenzyl chloride with 1,3-benzodioxole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloro-N-(4-chlorophenyl)acetamide to yield BMD-104. The synthesis process has been optimized to ensure high yields and purity of the compound.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-4-1-11(2-5-13)8-16(19)18-9-12-3-6-14-15(7-12)21-10-20-14/h1-7H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQABCIKKXGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)acetamide

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